molecular formula C19H27FN6O2 B578489 1-(Tert-butyl)-3-(3-((5-fluoro-4-((1-hydroxy-2-methylpropan-2-yl)amino)pyrimidin-2-yl)amino)phenyl)urea CAS No. 1251752-12-1

1-(Tert-butyl)-3-(3-((5-fluoro-4-((1-hydroxy-2-methylpropan-2-yl)amino)pyrimidin-2-yl)amino)phenyl)urea

Cat. No. B578489
CAS RN: 1251752-12-1
M. Wt: 390.463
InChI Key: DYNMZYFOSRSMAC-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(3-((5-fluoro-4-((1-hydroxy-2-methylpropan-2-yl)amino)pyrimidin-2-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C19H27FN6O2 and its molecular weight is 390.463. The purity is usually 95%.
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Scientific Research Applications

Urease Inhibitors and Agricultural Applications

Urease inhibitors have garnered attention for their role in reducing the adverse effects of urea fertilizers in agriculture. Research indicates that compounds like N-(n-butyl)thiophosphoric triamide (NBPT) effectively retard urea hydrolysis, decreasing ammonia volatilization and nitrite accumulation in soils treated with urea. This enhancement in urea fertilizer's efficiency can mitigate the phytotoxicity issues encountered in seed germination and seedling growth, demonstrating the potential of urease inhibitors in agricultural productivity and environmental protection (Bremner, 1995).

Urea-Based Drug Design

The unique hydrogen bonding capabilities of ureas make them pivotal in drug-target interactions, leading to their incorporation in molecules exhibiting a wide range of bioactivities. Ureas have been integrated into the design of selective inhibitors for proinflammatory cytokines, showcasing their importance in medicinal chemistry for enhancing drug selectivity, stability, and pharmacokinetic profiles. This underlines ureas' critical role in developing therapeutic agents targeting various biological pathways (Jagtap et al., 2017).

Environmental and Bioremediation Research

Ureas and their derivatives are also significant in environmental science, particularly in bioremediation efforts. Studies on compounds like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) reveal their biodegradability under aerobic and potentially anaerobic conditions. The biotransformation of these compounds involves key intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), with the involvement of specific enzymes such as cytochrome P450 or nonhemic monooxygenases. This research highlights the potential for natural and enhanced bioremediation strategies in mitigating pollution from such compounds, contributing to environmental health and safety (Fiorenza & Rifai, 2003).

properties

IUPAC Name

1-tert-butyl-3-[3-[[5-fluoro-4-[(1-hydroxy-2-methylpropan-2-yl)amino]pyrimidin-2-yl]amino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN6O2/c1-18(2,3)26-17(28)23-13-8-6-7-12(9-13)22-16-21-10-14(20)15(24-16)25-19(4,5)11-27/h6-10,27H,11H2,1-5H3,(H2,23,26,28)(H2,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNMZYFOSRSMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=CC(=C1)NC2=NC=C(C(=N2)NC(C)(C)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(3-((5-fluoro-4-((1-hydroxy-2-methylpropan-2-yl)amino)pyrimidin-2-yl)amino)phenyl)urea

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